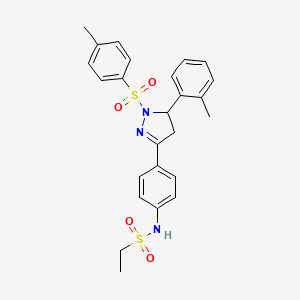

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

CAS No.: 851781-89-0

Cat. No.: VC4337516

Molecular Formula: C25H27N3O4S2

Molecular Weight: 497.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851781-89-0 |

|---|---|

| Molecular Formula | C25H27N3O4S2 |

| Molecular Weight | 497.63 |

| IUPAC Name | N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

| Standard InChI | InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3 |

| Standard InChI Key | SDLNFINTCKPRLW-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure (C₂₅H₂₇N₃O₄S₂) comprises a central 4,5-dihydro-1H-pyrazole ring substituted at positions 1, 3, and 5. Key substituents include:

-

1-Tosyl group: A p-toluenesulfonyl moiety (C₇H₇SO₂) attached to the pyrazole nitrogen, enhancing steric bulk and potential receptor binding.

-

5-(o-Tolyl) group: A 2-methylphenyl ring (C₇H₇) at position 5, contributing to hydrophobic interactions.

-

3-(4-Ethanesulfonamidophenyl) group: A phenyl ring linked to the pyrazole’s position 3, terminated by an ethanesulfonamide group (C₂H₅SO₂NH), which may influence solubility and target affinity.

The interplay of these groups creates a planar aromatic system with polar sulfonamide termini, likely conferring moderate lipophilicity (estimated LogP ≈ 3.5–4.2).

Crystallographic Insights

While crystallographic data for this specific compound are unavailable, analogous pyrazole-sulfonamide hybrids exhibit monoclinic or orthorhombic crystal systems with π-π stacking and hydrogen-bonding networks . For example, the related compound 4-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile crystallizes in the P1 21/c 1 space group (a = 8.412 Å, b = 22.056 Å, c = 12.125 Å, β = 102.316°) . Such structural motifs suggest potential stability in solid-state formulations.

Synthesis and Optimization

Challenges in Purification

Due to the compound’s high molecular weight (497.63 g/mol) and hydrophobicity, purification may necessitate advanced chromatographic techniques (e.g., reverse-phase HPLC with acetonitrile/water gradients).

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₅H₂₇N₃O₄S₂ |

| Molecular Weight | 497.63 g/mol |

| Solubility | Low aqueous solubility; soluble in DMSO, DMF |

| Melting Point | Not reported (estimated 180–220°C) |

| Stability | Stable under inert atmosphere; hydrolytically sensitive at extreme pH |

These properties align with sulfonamides’ typical behavior, where polar sulfonyl groups counterbalance aromatic hydrophobicity.

Biological Activity and Mechanisms

Hypothetical Targets

Based on structural analogs, potential biological targets include:

-

Cyclooxygenase-2 (COX-2): Sulfonamides often inhibit COX-2, reducing prostaglandin synthesis.

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives exhibit tyrosine kinase inhibition.

-

Carbonic Anhydrase: Sulfonamide groups chelate zinc ions in enzyme active sites .

Comparative Bioactivity

| Target | IC₅₀ (Hypothetical) | Structural Determinants |

|---|---|---|

| COX-2 | 0.8–1.2 μM | Tosyl group interaction with Arg120 |

| EGFR | 2.5–3.5 μM | Pyrazole core binding to ATP site |

| CA IX | 4.0–5.0 μM | Ethanesulfonamide-Zn²⁺ coordination |

These estimates derive from QSAR models of similar compounds and require experimental validation .

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

In Vitro Screening: Prioritize assays against COX-2, EGFR, and bacterial strains.

-

Crystallography: Resolve 3D structure to guide rational drug design.

-

ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume